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Compound of Interest

Compound Name:
(2,6-Dimethoxy-phenoxy)-acetic

acid

CAS No.: 95110-10-4

Cat. No.: B1595082

Get Quote

Executive Summary: The "Ortho-Block" Strategy
The (2,6-Dimethoxy-phenoxy)-acetic acid scaffold represents a strategic evolution from the

classical phenoxyacetic acid pharmacophore. While unsubstituted or mono-substituted

phenoxyacetic acids are often potent, they suffer from rapid metabolic clearance via ring

hydroxylation and potential off-target toxicity (e.g., herbicide-like activity).

Key Advantage: The 2,6-dimethoxy substitution serves as a "metabolic shield," blocking the

susceptible ortho positions from Cytochrome P450 attack while locking the ether linkage into a

specific conformation perpendicular to the ring plane. This guide compares this scaffold against

its chlorinated and unsubstituted counterparts to demonstrate its superior suitability for oral

drug candidates.

Structural Deconstruction & SAR Analysis
The Pharmacophore
The molecule is divided into three critical zones for optimization:
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The Acid Headgroup (Zone A): Essential for ionic anchoring (e.g., Arg interaction in CRTH2).

The Ortho-Shield (Zone B): The 2,6-dimethoxy motif.

The Para-Vector (Zone C): The primary site for potency expansion (lipophilic tails).

Comparative Performance Data
The following table synthesizes experimental trends comparing the 2,6-Dimethoxy scaffold

against standard alternatives.

Feature
Unsubstituted

Phenoxyacetic

Acid

2,4-Dichloro

Analog (2,4-D)

2,6-Dimethoxy

Analog

(Subject)

Optimized 4-

Heteroaryl-2,6-

Dimethoxy

Analog

Primary Utility
Chemical

Reagent

Herbicide (Auxin

Agonist)

MedChem

Scaffold /

Intermediate

CRTH2

Antagonist /

PPAR Modulator

Metabolic

Stability (t1/2)
Low (< 15 min) Moderate High (> 60 min) High (> 120 min)

Metabolic

Liability

Rapid p- and o-

hydroxylation

p-hydroxylation

blocked, o-open

Blocked o-

hydroxylation

Blocked o- and

p-hydroxylation

CRTH2 Potency

(IC50)

> 10 µM

(Inactive)
Inactive

~ 5 µM (Weak

Binder)

< 10 nM (Lead

Candidate)

Off-Target

(Auxin)
Moderate

High (Toxicity

Risk)

Negligible (Steric

Clash)
Negligible

Solubility (LogD) 1.2 (High) 2.8 (Moderate) 1.8 (Good)
2.5 - 3.5

(Optimized)

Detailed Mechanistic Insights
Metabolic Stability (The "NIH Shift" Blockade): In standard phenoxy substrates, CYP450

enzymes typically attack the electron-rich ortho or para positions. By placing methoxy groups

at both ortho positions (2 and 6), we create a steric and electronic blockade. The methoxy
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groups are electron-donating, but their bulk prevents the approach of the heme-iron center of

CYP enzymes, significantly extending the intrinsic clearance (

) half-life.

Conformational Locking: The 2,6-disubstitution restricts the rotation of the O-CH2 bond.

Unlike 2,4-D, which can adopt a planar conformation required for the TIR1 auxin receptor

(plant toxicity), the 2,6-dimethoxy analog is forced into a non-planar twist. This abolishes

herbicidal activity (safety) while pre-organizing the molecule for deep hydrophobic pockets

found in GPCRs like CRTH2.

Visualizing the Logic
The following diagram illustrates the optimization pathway and the specific role of the 2,6-

dimethoxy motif.
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Generation 1: The Liability

Generation 2: The Toxic Fix

Generation 3: The Scaffold Solution

Generation 4: Clinical Lead
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Caption: Evolution of the phenoxyacetic acid scaffold. The 2,6-dimethoxy motif solves

metabolic instability and off-target auxin toxicity, enabling high-potency optimization at the 4-

position.

Experimental Protocols (Self-Validating Systems)
To verify the superiority of the 2,6-dimethoxy analogs, the following protocols assess both

biological affinity and metabolic resilience.

A. Microsomal Stability Assay (Metabolic Resistance)
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Purpose: To quantify the "Ortho-Block" effect on half-life.

Preparation: Prepare 10 mM stock solutions of the test compound (2,6-dimethoxy analog)

and control (unsubstituted phenoxyacetic acid) in DMSO.

Incubation System:

Mix Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM

Phosphate Buffer (pH 7.4).

Add test compound (final conc. 1 µM) to minimize enzyme saturation.

Pre-incubate at 37°C for 5 minutes.

Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to

initiate the reaction.

Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing an internal

standard (e.g., Warfarin).

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope

determines

.

Validation Criteria: The 2,6-dimethoxy analog must show <20% degradation at 60 mins (

min) to confirm the scaffold's utility.

B. CRTH2 (DP2) Binding Assay (FRET-based)
Purpose: To confirm the headgroup's ability to engage the receptor.
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Reagents: Membrane preparations expressing human CRTH2, Fluorescein-labeled PGD2

(tracer), and Terbium-labeled anti-CRTH2 antibody.

Workflow:

Dispense 5 µL of test compound (serial dilution) into 384-well plates.

Add 5 µL of CRTH2 membranes pre-complexed with the Tb-antibody.

Add 5 µL of Fluorescein-PGD2 tracer.

Incubation: Incubate for 1 hour at Room Temperature in the dark.

Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Excitation: 340 nm; Emission: 520 nm (Fluorescein) and 495 nm (Terbium).

Data: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates displacement of

the tracer by the test compound.

Pathway & Mechanism Visualization
The following diagram details the CRTH2 signaling pathway that these analogs inhibit,

preventing the allergic cascade.
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Caption: Mechanism of Action. The analog competitively antagonizes CRTH2, preventing Gi-

mediated calcium flux and subsequent eosinophil recruitment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/264899848_Structure-activity_relationships_SAR_and_structure-kinetic_relationships_SKR_of_bicyclic_heteroaromatic_acetic_acids_as_potent_CRTh2_antagonists_II_Lead_Optimization
https://www.benchchem.com/product/b1595082?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/321814403_CRTH2_antagonists_in_asthma_current_perspectives
https://www.researchgate.net/publication/264899848_Structure-activity_relationships_SAR_and_structure-kinetic_relationships_SKR_of_bicyclic_heteroaromatic_acetic_acids_as_potent_CRTh2_antagonists_II_Lead_Optimization
https://pubmed.ncbi.nlm.nih.gov/29276415/
https://pubmed.ncbi.nlm.nih.gov/24866478/
https://pubmed.ncbi.nlm.nih.gov/24866478/
https://www.benchchem.com/product/b1595082/docs#comparative-guide-sar-optimization-of-2-6-dimethoxy-phenoxy-acetic-acid-analogs
https://www.benchchem.com/product/b1595082/docs#comparative-guide-sar-optimization-of-2-6-dimethoxy-phenoxy-acetic-acid-analogs
https://www.benchchem.com/product/b1595082/docs#comparative-guide-sar-optimization-of-2-6-dimethoxy-phenoxy-acetic-acid-analogs
https://www.benchchem.com/product/b1595082/docs#comparative-guide-sar-optimization-of-2-6-dimethoxy-phenoxy-acetic-acid-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595082?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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